molecular formula C19H16N2O2 B5736821 N-(5-methyl-3-isoxazolyl)-2,3-diphenylacrylamide

N-(5-methyl-3-isoxazolyl)-2,3-diphenylacrylamide

Cat. No.: B5736821
M. Wt: 304.3 g/mol
InChI Key: JBAQLFBALAZIFB-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-2,3-diphenylacrylamide, also known as MIDA, is a chemical compound that has been widely used in scientific research. MIDA is a small molecule that has shown potential in various applications, including drug discovery, chemical biology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-2,3-diphenylacrylamide is not fully understood. It is believed that this compound inhibits enzyme activity by binding to the active site of the enzyme. This compound has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. This compound can also interact with proteins and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce cell death in cancer cells. This compound has also been shown to modulate the immune system by inhibiting the activity of immune cells. This compound has been shown to have anti-inflammatory effects and can reduce inflammation in various models of disease.

Advantages and Limitations for Lab Experiments

N-(5-methyl-3-isoxazolyl)-2,3-diphenylacrylamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cells and tissues. This compound is also stable and can be stored for long periods without degradation. This compound is also easy to synthesize, making it readily available for scientific research. However, this compound also has limitations for lab experiments. This compound can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. This compound can also interact with other molecules in cells, making it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of N-(5-methyl-3-isoxazolyl)-2,3-diphenylacrylamide in scientific research. One direction is the development of new this compound derivatives with improved properties, such as increased potency or selectivity. Another direction is the identification of new drug targets using this compound as a screening tool. This compound can also be used to study the function of proteins in cells and tissues. Finally, this compound can be used in the development of new diagnostic tools for disease detection and monitoring.
Conclusion:
In conclusion, this compound is a small molecule that has shown potential in various scientific research applications. This compound has been used in drug discovery, chemical biology, and medicinal chemistry. This compound has been shown to inhibit enzyme activity, modulate protein function, and have various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-(5-methyl-3-isoxazolyl)-2,3-diphenylacrylamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with diphenylacetylene in the presence of a palladium catalyst. The reaction proceeds under mild conditions and produces this compound in high yield. The synthesis of this compound has been optimized to produce high-quality samples that are suitable for scientific research.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-2,3-diphenylacrylamide has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. This inhibition can be used to identify new drug targets and develop new drugs. This compound has also been used as a tool to study protein-protein interactions and protein-ligand interactions. This compound can be used to label proteins with fluorescent dyes, allowing researchers to track the movement of proteins in cells.

Properties

IUPAC Name

(E)-N-(5-methyl-1,2-oxazol-3-yl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-12-18(21-23-14)20-19(22)17(16-10-6-3-7-11-16)13-15-8-4-2-5-9-15/h2-13H,1H3,(H,20,21,22)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAQLFBALAZIFB-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.